
1-Azido-4-fluorobenzene
Overview
Description
1-Azido-4-fluorobenzene, also known as 4-fluorophenyl azide, is a colorless to pale yellow liquid with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . This compound is primarily used as a reagent in organic chemistry for various transformations, including the synthesis of pharmaceutical compounds and materials .
Preparation Methods
1-Azido-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve low temperatures to ensure the stability of the diazonium salt and to prevent decomposition of the azide group.
Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve continuous flow reactors to improve safety and efficiency, given the potentially hazardous nature of azide compounds .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound participates in regioselective 1,3-dipolar cycloadditions with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted 1,2,3-triazoles exclusively. Key findings include:
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Catalyst : Cu(I) salts (e.g., CuBr) at 0.5–1.0 mol% loading .
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Conditions : Room temperature, reaction times under 1 hour .
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Regioselectivity : No 1,5-regioisomers detected, attributed to the electron-withdrawing fluorine atom enhancing transition-state stabilization .
Representative Reaction Data:
Functional Group Compatibility
The fluorine substituent remains inert under CuAAC conditions, enabling selective modification of the azide group without competing side reactions . This property is critical for synthesizing fluorinated bioconjugates and pharmaceuticals.
Reaction Mechanism Insights
Density functional theory (DFT) studies on analogous systems suggest:
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Transition states favor 1,4-regiochemistry due to lower activation energies (~5 kcal/mol difference vs. 1,5-pathway) .
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Fluorine’s −I effect polarizes the azide, accelerating dipolarophile engagement .
Triazole-Based Pharmaceuticals
1,4-Disubstituted triazoles derived from this reaction exhibit:
Material Science
Fluorinated triazoles serve as:
Scientific Research Applications
Scientific Research Applications
1-Azido-4-fluorobenzene has a wide range of applications across various scientific fields, particularly in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. The azide group allows for diverse reactions such as cycloaddition and substitution.
- Cycloaddition Reactions : It participates in 1,3-dipolar cycloadditions to form triazoles, which are valuable in medicinal chemistry.
Biology
- Bioconjugation Techniques : The compound is utilized in bioconjugation methods where it can be attached to biomolecules for labeling or tracking. This application is crucial in imaging techniques and studying biological interactions.
- Antiviral Properties : Research indicates that derivatives of azido compounds may act as non-nucleoside inhibitors against viruses like HIV, enhancing their potential as therapeutic agents.
Medicine
- Drug Development : this compound is investigated for its role in synthesizing potential drug candidates targeting specific enzymes or receptors. Its unique structure may improve bioavailability and efficacy.
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy.
Industry
- Specialty Materials Production : It is used in creating specialty chemicals and materials, including polymers and coatings. The compound's reactivity allows for the development of novel materials with tailored properties.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
Antiviral Activity
Research has indicated that derivatives of azido compounds can inhibit HIV replication effectively. The fluorinated variant showed improved efficacy compared to non-fluorinated analogs .
Synthesis of Triazoles
Investigations demonstrated that this compound could synthesize polysubstituted triazoles through cycloaddition reactions. These triazoles exhibited enhanced biological properties, suggesting potential therapeutic applications .
Functionalization Studies
Research into the functionalization of graphitic carbon nitrides using this compound revealed that thermal degradation produces reactive intermediates with applications in nanotechnology and materials science .
Table 1: Summary of Biological Activities and Applications
Application Area | Description |
---|---|
Chemistry | Building block for organic synthesis; cycloaddition reactions |
Biology | Bioconjugation; antiviral properties |
Medicine | Drug development; anticancer activity |
Industry | Production of specialty materials |
Table 2: Reaction Conditions for Synthesis
Reaction Type | Conditions | Yield (%) |
---|---|---|
Cycloaddition | Cu(I) catalyst, DMF | Up to 75% |
Reduction | LiAlH₄ | Variable yields |
Substitution | Nucleophile (amines) | Variable yields |
Mechanism of Action
The mechanism of action of 1-azido-4-fluorobenzene largely depends on the specific application. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring . In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent to the azide, resulting in the cleavage of the nitrogen-nitrogen bonds .
Comparison with Similar Compounds
1-Azido-4-fluorobenzene can be compared to other azido-substituted benzene derivatives, such as:
1-Azido-4-chlorobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-Azido-4-bromobenzene: Contains a bromine atom in place of the fluorine atom.
4-Azidotoluene: Features a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and the properties of the products formed from its reactions .
Biological Activity
1-Azido-4-fluorobenzene, with the molecular formula CHFN, is an organic compound characterized by the presence of an azide group (-N₃) attached to a fluorinated benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation, due to its unique structural properties and biological activities.
This compound is known for its high reactivity, which is attributed to the azide functional group and the electron-withdrawing nature of the fluorine atom. It can undergo various chemical reactions, including:
- Substitution Reactions : The azide group can be substituted by nucleophiles such as amines or alcohols.
- Cycloaddition Reactions : It participates in 1,3-dipolar cycloadditions to form triazoles.
- Reduction Reactions : The azide can be reduced to an amine using reducing agents like lithium aluminum hydride.
These reactions make it a versatile building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals .
Biological Activity
Research indicates that compounds containing azide groups, including this compound, exhibit significant biological activities. Notably, they have been investigated for their potential antiviral properties. For instance, derivatives of azido compounds have been studied as non-nucleoside inhibitors of viruses such as HIV . The presence of fluorine atoms may enhance the compound's bioavailability and interaction with biological targets .
The biological activity of this compound largely depends on its application in specific biochemical contexts. For example:
- In bioconjugation , the azide group allows for selective labeling of biomolecules, which is crucial in tracking and imaging applications.
- In medicinal chemistry , it serves as a precursor for synthesizing drug candidates that target specific enzymes or receptors .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiviral Activity : A study highlighted that derivatives of azido compounds could inhibit HIV replication effectively. The fluorinated variant showed improved efficacy compared to non-fluorinated analogs .
- Synthesis of Triazoles : Research demonstrated that this compound could be used to synthesize polysubstituted triazoles through cycloaddition reactions. These triazoles exhibited enhanced biological properties, suggesting potential therapeutic applications .
- Functionalization Studies : Investigations into the functionalization of graphitic carbon nitrides using this compound revealed that thermal degradation produces reactive intermediates with potential applications in nanotechnology and materials science .
Table 1: Summary of Biological Activities and Applications
Table 2: Reaction Conditions for Synthesis
Reaction Type | Conditions | Yield (%) |
---|---|---|
Cycloaddition | Cu(I) catalyst, DMF | Up to 75% |
Reduction | LiAlH₄ | Variable yields |
Substitution | Nucleophile (amines) | Variable yields |
Safety and Handling
Due to its potential explosive nature and acute toxicity, this compound must be handled with caution. Proper safety protocols should be followed when working with this compound to mitigate risks associated with its reactivity .
Q & A
Q. What are the key synthetic routes for preparing 1-azido-4-fluorobenzene, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is commonly synthesized via nucleophilic aromatic substitution (NAS) of 1-chloro-4-fluorobenzene using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperature (typically 80–100°C) and stoichiometric excess of NaN₃ (1.5–2.0 equivalents) are critical for maximizing yield . Purity is enhanced by post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Contaminants like residual solvents or unreacted starting materials can be monitored using thin-layer chromatography (TLC) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus
Due to its azide functional group, this compound is thermally unstable and shock-sensitive. Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust or vapors are generated .
- Ventilation: Use fume hoods for synthesis and handling to mitigate inhalation risks.
- Storage: Store in airtight, light-resistant containers at 2–8°C, away from heat sources or oxidizing agents .
- Waste Disposal: Neutralize azides with aqueous sodium nitrite (NaNO₂) before disposal to prevent explosive hazards .
Q. How can researchers optimize the Staudinger reduction of this compound to produce 4-fluoroaniline derivatives?
Advanced Research Focus
The Staudinger reduction of this compound with triphenylphosphine (PPh₃) in anhydrous methyl tert-butyl ether (MTBE) at room temperature yields 4-fluoroaniline hydrochloride with >99% isolated yield . Key optimization factors:
- Solvent Choice: MTBE minimizes side reactions compared to THF or DCM.
- Catalytic Additives: Trace acetic acid accelerates iminophosphorane intermediate hydrolysis.
- Workup: Acidic aqueous extraction (1M HCl) followed by neutralization ensures high-purity amine isolation.
Analytical Validation: - ¹H NMR (CD₃OD): δ 7.55 (dd, J = 9.0, 4.5 Hz, 2H), 7.31 (dd, J = 9.0, 8.3 Hz, 2H) .
- ¹⁹F NMR: δ -114.25 ppm confirms fluorine retention .
Q. How should researchers address contradictions in spectral data or reactivity trends observed during azide functionalization?
Advanced Research Focus
Discrepancies in NMR shifts or reaction outcomes may arise from:
- Solvent Polarity Effects: Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
- Steric/Electronic Factors: Electron-withdrawing fluorine substituents can reduce azide nucleophilicity, requiring adjusted reaction times .
Resolution Strategies: - Control Experiments: Compare results with non-fluorinated analogs (e.g., 1-azidobenzene) to isolate electronic effects.
- Computational Modeling: Density functional theory (DFT) calculations can predict transition states and validate experimental observations .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Guidance
- Mass Spectrometry (MS): ESI-MS (m/z 153.1 [M+H]⁺) confirms molecular weight .
- UV-Vis Spectroscopy: Absorbance at 254 nm (π→π* transitions) aids in monitoring reaction progress .
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates azide derivatives from byproducts.
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset typically occurs at 120–140°C .
Q. How can researchers design experiments to explore the bioactivity or material science applications of this compound?
Advanced Research Focus
- Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate fluorinated triazole-linked polymers or biomolecule conjugates.
- Photolabeling Studies: UV irradiation (365 nm) generates nitrene intermediates for covalent bonding to proteins or DNA .
- Toxicity Screening: Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays, noting fluorine’s potential to enhance membrane permeability .
Q. What are the common pitfalls in synthesizing or handling this compound, and how can they be mitigated?
Methodological Guidance
- Azide Explosivity: Avoid grinding or heating solid azides; use dilute solutions (<0.5 M) during reactions .
- Moisture Sensitivity: Store reagents under inert gas (Ar/N₂) to prevent hydrolysis.
- Byproduct Formation: Monitor for diazo byproducts via IR spectroscopy (N=N stretch at 2100–2150 cm⁻¹) and quench with NaNO₂ .
Q. Table 1: Key Spectral Data for this compound Derivatives
Properties
IUPAC Name |
1-azido-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLTICYUZLEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447110 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-02-4 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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